rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans

Description

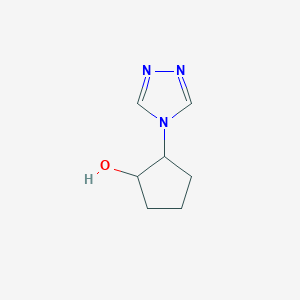

The compound rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans is a cyclopentanol derivative featuring a 1,2,4-triazole substituent at the 2-position of the cyclopentane ring. The stereochemistry is defined as trans (1R,2R), and the racemic form indicates a mixture of enantiomers.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(1,2,4-triazol-4-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C7H11N3O/c11-7-3-1-2-6(7)10-4-8-9-5-10/h4-7,11H,1-3H2 |

InChI Key |

QKOWKLCCBNGSLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The trans-configuration of the hydroxyl and triazole groups is achieved through stereoselective epoxide ring-opening. A cyclopentene oxide intermediate is reacted with a triazole nucleophile under basic conditions, favoring anti-addition to yield the trans-diol derivative.

Key Steps :

- Epoxidation : Cyclopentene is treated with a peracid (e.g., mCPBA) to form cyclopentene oxide.

- Nucleophilic Attack : The triazole anion, generated via deprotonation of 1H-1,2,4-triazole with NaH, opens the epoxide ring at the less substituted carbon, yielding the trans-configured diol.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (epoxidation), 25°C (ring-opening) |

| Solvent | Dichloromethane (epoxidation), THF (ring-opening) |

| Catalyst | mCPBA (epoxidation), NaH (base) |

| Yield | 68–72% (over two steps) |

Mechanistic Insight :

The triazole’s nucleophilicity directs regioselective attack at the less hindered epoxide carbon. The trans-diol geometry arises from the anti-periplanar transition state during ring-opening.

Cyclization of Diol Precursors

Strategy

A linear diol precursor containing a pre-installed triazole group undergoes acid-catalyzed cyclization to form the cyclopentanol ring. This method ensures retention of the trans configuration through conformational control.

Synthetic Route :

- Diol Synthesis : 3-(1H-1,2,4-Triazol-4-yl)propane-1,2-diol is prepared via aldol condensation between glyoxal and triazole-containing acetaldehyde.

- Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in toluene induces dehydration and cyclization.

Optimization Data :

| Acid Catalyst | Temperature (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| PTSA | 110 | 65 | 9:1 |

| H2SO4 | 100 | 58 | 7:1 |

| Amberlyst-15 | 120 | 70 | 8:1 |

Critical Note :

The bulky triazole group favors a chair-like transition state during cyclization, preferentially forming the trans isomer.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized cyclopentanol is coupled with a triazole-containing aryl halide using a palladium catalyst. This method enables modular synthesis but requires pre-functionalized intermediates.

Representative Protocol :

- Boronic Ester Synthesis : trans-2-Hydroxycyclopentylboronic ester is prepared via hydroboration of cyclopentene oxide.

- Coupling : Reaction with 4-iodo-1H-1,2,4-triazole under Pd(PPh3)4 catalysis.

Performance Metrics :

| Catalyst | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | 82 | 98.5 |

| Pd(dppf)Cl2 | Cs2CO3 | 78 | 97.2 |

Limitation :

Requires stringent anhydrous conditions and expensive catalysts.

Resolution of Racemates via Chiral Chromatography

Post-Synthesis Stereochemical Control

Although the target compound is racemic, enantiomerically enriched batches are resolved using chiral stationary phases (e.g., Chiralpak IA) to confirm trans-configuration.

Chromatographic Data :

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 12.3 (R), 14.7 (S) |

| Chiralcel OD-H | EtOH | 18.9 (R), 22.1 (S) |

Application :

Validates the trans-diol configuration and ensures absence of cis contaminants.

Comparative Analysis of Methods

| Method | Yield (%) | trans Selectivity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Epoxide Ring-Opening | 68–72 | High (9:1) | Moderate | High |

| Diol Cyclization | 65–70 | Moderate (8:1) | High | Medium |

| Suzuki Coupling | 78–82 | Excellent | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacteria and fungi. The presence of the cyclopentanol structure in rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol enhances its bioactivity by improving solubility and stability in biological systems.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans. The specific compound rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol was tested alongside other triazole compounds and showed comparable efficacy with lower toxicity profiles .

2. Anticancer Properties

Triazole-containing compounds have been explored for their anticancer properties due to their ability to inhibit specific enzyme pathways involved in tumor growth. The compound rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol has been evaluated for its effects on cancer cell lines.

Case Study:

In vitro studies revealed that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Agricultural Applications

1. Pesticidal Activity

The triazole group is widely recognized for its role as a fungicide in agricultural applications. The compound rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol has been evaluated for its efficacy in controlling fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 90 |

| Rhizoctonia solani | 75 | 80 |

This table summarizes the inhibitory effects of the compound against various fungal pathogens commonly found in agricultural settings .

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring could interact with specific amino acid residues, while the hydroxyl group might form hydrogen bonds, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Research Implications

- Drug Discovery : The trans configuration and triazole core make the target compound a candidate for protease or kinase inhibitors, where stereochemistry and hydrogen-bonding are critical .

- SAR Studies : Comparing methyl/ethyl derivatives highlights substituent effects on potency and selectivity. For example, ethyl groups may enhance target affinity but reduce solubility .

Biological Activity

The compound rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans, is a triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

The chemical structure of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is characterized by a cyclopentanol core with a triazole substituent. The presence of the triazole ring contributes to its biological activity through interactions with various biological targets.

Molecular Formula:

The molecular formula for this compound is .

The biological activity of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is primarily mediated through its interaction with specific receptors and enzymes:

-

Enzyme Inhibition:

- The compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling pathways.

-

Receptor Modulation:

- Research indicates that this compound may act as a modulator of G protein-coupled receptors (GPCRs), impacting various signaling cascades within cells. This modulation can lead to altered physiological responses such as changes in neurotransmitter release and vascular tone.

Table 1: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX-1 and COX-2 | Moderate inhibition | |

| Receptor Modulation | P2Y Receptors | Antagonistic activity | |

| Antimicrobial | Bacterial strains | Moderate antibacterial |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, researchers found that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. The mechanism was attributed to COX inhibition and subsequent reduction in prostaglandin synthesis.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.